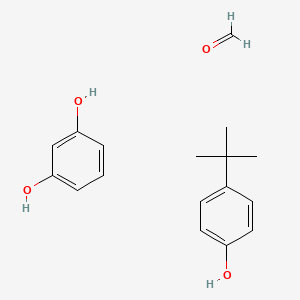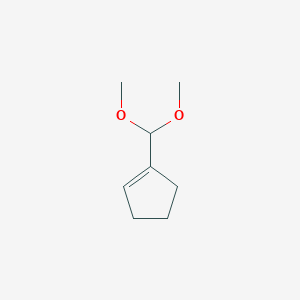
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with electrophiles. The introduction of the chloro group can be achieved through chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). The propanoyloxy group can be introduced via esterification, where propanoic acid reacts with the hydroxyl group on the benzene ring in the presence of an acid catalyst. Finally, the carboximidoyl chloride group can be introduced through a reaction with phosgene (COCl₂) or thionyl chloride (SOCl₂).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding amine.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl₂) and iron(III) chloride (FeCl₃) as a catalyst.
Esterification: Propanoic acid and an acid catalyst such as sulfuric acid (H₂SO₄).
Hydrolysis: Water (H₂O) and a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Reduction: Formation of amines.
科学研究应用
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with nucleophiles and electrophiles. The chloro group can act as a leaving group in nucleophilic substitution reactions, while the ester and carboximidoyl chloride groups can participate in hydrolysis and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chloro group.
Benzoyl Chloride: Contains a benzene ring with a carbonyl chloride group.
Propanoyl Chloride: A compound with a propanoyl group attached to a chloride.
Uniqueness
2-Chloro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various research applications.
属性
CAS 编号 |
61101-51-7 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC 名称 |
[[chloro-(2-chlorophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-9(14)15-13-10(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 |
InChI 键 |
YRWUTBIJQCXQIY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)ON=C(C1=CC=CC=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)




![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)

-](/img/structure/B14603592.png)


